2-Hydroxy-4'-pentylacetophenone
Description
2-Hydroxy-4'-pentylacetophenone (CAS 101002-29-3) is a hydroxyacetophenone derivative characterized by a hydroxyl group at the 2-position and a pentyloxy substituent at the 4-position of the acetophenone backbone. Its molecular formula is $ \text{C}{13}\text{H}{18}\text{O}_3 $, and it belongs to a class of aromatic ketones widely studied for their applications in organic synthesis, pharmaceuticals, and material science.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-hydroxy-1-(4-pentylphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9,14H,2-5,10H2,1H3 |
InChI Key |
YPANJOBYMXZNQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-pentylacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of phenol with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-Hydroxy-4’-pentylacetophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4’-pentylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4’-pentylbenzoic acid.
Reduction: Formation of 2-hydroxy-4’-pentylbenzyl alcohol.
Substitution: Formation of various substituted acetophenones depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4’-pentylacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’-pentylacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pentyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 2-Hydroxy-4'-pentylacetophenone and related compounds:
Physicochemical Properties
- Solubility: The pentyloxy chain in this compound increases solubility in non-polar solvents compared to methoxy or hydroxyethoxy derivatives, which are more polar .
- Thermal Stability: Compounds with ester groups (e.g., [2-(4-Pentoxybenzoyl)phenyl] acetate) exhibit lower thermal degradation thresholds due to labile ester linkages, whereas prenylated derivatives (e.g., 2',4'-Dihydroxy-3'-prenylacetophenone) show higher stability .
Biological Activity
2-Hydroxy-4'-pentylacetophenone is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a hydroxyl group and a pentyl chain, suggests various interactions with biological systems. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : CHO\
- Molecular Weight : 206.29 g/mol
- Structure : Contains a hydroxyl group (-OH) and an acetophenone moiety, which contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line (MCF-7)
- IC : 5 µM
- Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. It exhibits a strong ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.
| Assay Method | IC (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 12 |
| ABTS Radical Scavenging | 10 |
Anti-inflammatory Effects
Research indicates that this compound may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Free Radical Scavenging : Neutralization of reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
